![molecular formula C14H21NOSi B13990320 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile CAS No. 179056-06-5](/img/structure/B13990320.png)
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyldimethylsiloxymethyl)benzonitrile is an organic compound with the molecular formula C14H21NOSi. It is characterized by the presence of a benzonitrile group attached to a tert-butyldimethylsiloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsiloxymethyl)benzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) followed by a nucleophilic substitution reaction. The general steps are as follows:
Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using TBDMS-Cl in the presence of a base such as imidazole or triethylamine.
Nucleophilic Substitution: The protected intermediate undergoes a nucleophilic substitution reaction with a suitable nitrile source, such as 4-cyanobenzyl chloride, to yield the final product.
Industrial Production Methods
Industrial production methods for 4-(tert-Butyldimethylsiloxymethyl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyldimethylsiloxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group or the tert-butyldimethylsiloxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzonitriles or silyl ethers.
Applications De Recherche Scientifique
4-(tert-Butyldimethylsiloxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(tert-Butyldimethylsiloxymethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsiloxymethyl group can act as a protecting group, while the benzonitrile group can participate in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which are facilitated by the compound’s structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a nitrile group.
4-(tert-Butyldimethylsilyl)oxybenzonitrile: Similar but lacks the methylene bridge between the silyl group and the benzene ring.
Uniqueness
4-(tert-Butyldimethylsiloxymethyl)benzonitrile is unique due to the presence of both a silyl ether and a nitrile group, which imparts distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Numéro CAS |
179056-06-5 |
|---|---|
Formule moléculaire |
C14H21NOSi |
Poids moléculaire |
247.41 g/mol |
Nom IUPAC |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,11H2,1-5H3 |
Clé InChI |
MWJKVXZWTXJHQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
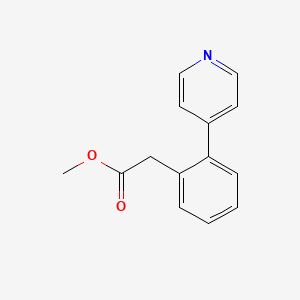
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)

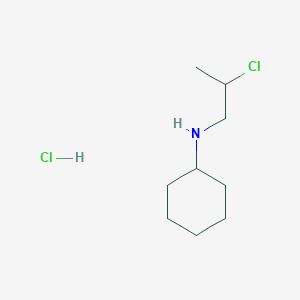
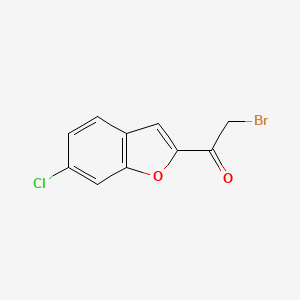
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
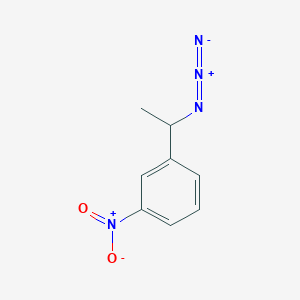
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
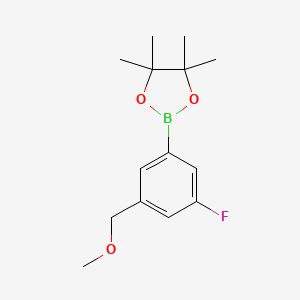
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
